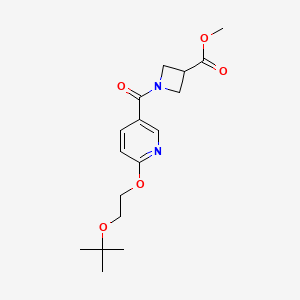
Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of approximately 336.388 g/mol. This compound features an azetidine ring, which contributes to its structural uniqueness and potential biological activity. The presence of a tert-butoxy group and an ethoxy chain enhances its solubility and reactivity, making it a valuable candidate for various research applications, particularly in drug development.
Research indicates that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown significant biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.
Interaction Studies
Interaction studies typically focus on the binding affinity of this compound to nAChRs. These studies often utilize techniques such as:
- Radiolabeled ligand binding assays : To determine the affinity of the compound for nAChRs.
- Electrophysiological methods : To assess the functional activity of the compound on receptor activation.
Preliminary studies suggest that this compound exhibits moderate to high affinity towards specific nAChR subtypes, which may correlate with its potential therapeutic effects.
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Nicotinic Receptor Binding | Exhibits binding affinity towards nAChRs, potentially influencing neurotransmission. |
| Neuroprotection | May protect against neuronal cell death, relevant for neurodegenerative diseases. |
| Cytotoxicity | Related compounds show activity against cancer cell lines; potential for anticancer applications. |
Experimental Data
Experimental data from studies involving similar compounds suggest that modifications on the azetidine ring or substituents can significantly influence biological activity. For example, variations in alkyl chain length or functional groups can alter receptor binding profiles and subsequent biological effects.
Propiedades
IUPAC Name |
methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHJPICKIPNKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













